molecular formula C15H14ClNO3 B1673295 Karetazan CAS No. 81051-65-2

Karetazan

Cat. No. B1673295
CAS RN: 81051-65-2
M. Wt: 291.73 g/mol
InChI Key: GQFJDWYHPRLNHR-UHFFFAOYSA-N
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Patent
US04714492

Procedure details

46.1 g of crude methyl 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinate is suspended in 600 ml of 5% aqueous NaOH solution and warmed to 80°-85°. After 1-11/2 hours at this temperature the reaction mixture is cooled and acidified with dilute HCl. The resulting solid precipitate is collected by filtration, yielding 42 g of 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinic acid, mp (methylene chloride/ether)=235°-237° C.
Name
methyl 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinate
Quantity
46.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]([CH3:13])=[CH:11][C:10](=[O:14])[C:5]([C:6]([O:8]C)=[O:7])=[C:4]1[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[CH3:2].Cl>[OH-].[Na+]>[CH2:1]([N:3]1[C:12]([CH3:13])=[CH:11][C:10](=[O:14])[C:5]([C:6]([OH:8])=[O:7])=[C:4]1[C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
methyl 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinate
Quantity
46.1 g
Type
reactant
Smiles
C(C)N1C(=C(C(=O)OC)C(C=C1C)=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 80°-85°
TEMPERATURE
Type
TEMPERATURE
Details
After 1-11/2 hours at this temperature the reaction mixture is cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=C(C(=O)O)C(C=C1C)=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.